[(2-Bromoethoxy)methyl]cyclobutane
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Overview
Description
[(2-Bromoethoxy)methyl]cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a cyclobutane derivative where a bromoethoxy group is attached to the methyl group of the cyclobutane ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Cyclobutanes, in general, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
It’s known that cyclobutanes are synthesized using the [2+2] cycloaddition, which is the primary and most commonly used method . This reaction mechanism could potentially influence the interaction of [(2-Bromoethoxy)methyl]cyclobutane with its targets.
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
The [2+2] cycloaddition used in the synthesis of cyclobutanes can be influenced by different reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(2-Bromoethoxy)methyl]cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction typically requires electron-rich olefins and can be facilitated under harsh conditions or by generating a radical cation through oxidation . The reaction conditions often involve high temperatures and the presence of a catalyst to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromoethoxy)methyl]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
[(2-Bromoethoxy)methyl]cyclobutane has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving cyclobutane derivatives.
Industry: Used in the production of materials with unique properties due to the cyclobutane ring structure.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound without the bromoethoxy group.
(2-Chloroethoxy)methylcyclobutane: A similar compound with a chlorine atom instead of bromine.
(2-Iodoethoxy)methylcyclobutane: A similar compound with an iodine atom instead of bromine.
Uniqueness
[(2-Bromoethoxy)methyl]cyclobutane is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This makes it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
2-bromoethoxymethylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLRAHOUBOIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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